molecular formula C10H10F3N3O2 B009397 Urea, 1,1-dimethyl-3-nitroso-3-(alpha,alpha,alpha-trifluoro-m-tolyl)- CAS No. 102433-31-8

Urea, 1,1-dimethyl-3-nitroso-3-(alpha,alpha,alpha-trifluoro-m-tolyl)-

Cat. No. B009397
M. Wt: 261.2 g/mol
InChI Key: GATFTCRUEFFBQC-UHFFFAOYSA-N
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Description

Urea, 1,1-dimethyl-3-nitroso-3-(alpha,alpha,alpha-trifluoro-m-tolyl)- is a chemical compound that has gained significant attention in scientific research. It is a nitrogen-containing compound that has been used in various fields, including biochemistry, pharmacology, and materials science.

Scientific Research Applications

Urea, 1,1-dimethyl-3-nitroso-3-(alpha,alpha,alpha-trifluoro-m-tolyl)- has been extensively used in scientific research. It has been used as a reagent in the analysis of amino acids, peptides, and proteins. It has also been used in the synthesis of various pharmaceuticals and materials. Additionally, it has been used in the development of new analytical methods for the detection of various compounds.

Mechanism Of Action

The mechanism of action of urea, 1,1-dimethyl-3-nitroso-3-(alpha,alpha,alpha-trifluoro-m-tolyl)- is not well understood. However, it is believed to act as a nitrosating agent in biological systems. It is known to react with amines and sulfhydryl groups in proteins, leading to the formation of nitroso compounds. These nitroso compounds have been implicated in various physiological processes, including the regulation of blood pressure and the immune response.

Biochemical And Physiological Effects

Urea, 1,1-dimethyl-3-nitroso-3-(alpha,alpha,alpha-trifluoro-m-tolyl)- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases and nucleases. It has also been shown to induce DNA damage and oxidative stress. Additionally, it has been shown to have immunomodulatory effects, including the regulation of cytokine production and the activation of immune cells.

Advantages And Limitations For Lab Experiments

Urea, 1,1-dimethyl-3-nitroso-3-(alpha,alpha,alpha-trifluoro-m-tolyl)- has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. Additionally, it is a versatile reagent that can be used in various analytical and synthetic procedures. However, it also has some limitations. It is a potentially hazardous compound that requires careful handling. Additionally, its mechanism of action is not well understood, which can make it difficult to interpret experimental results.

Future Directions

For research include investigating its mechanism of action, developing new analytical methods, and investigating its environmental impact.

Synthesis Methods

Urea, 1,1-dimethyl-3-nitroso-3-(alpha,alpha,alpha-trifluoro-m-tolyl)- can be synthesized using various methods. One of the most common methods involves the reaction of 1,1-dimethyl-3-amino-3-(alpha,alpha,alpha-trifluoro-m-tolyl)-urea with nitrous acid. The reaction takes place under acidic conditions and results in the formation of urea, 1,1-dimethyl-3-nitroso-3-(alpha,alpha,alpha-trifluoro-m-tolyl)-.

properties

CAS RN

102433-31-8

Product Name

Urea, 1,1-dimethyl-3-nitroso-3-(alpha,alpha,alpha-trifluoro-m-tolyl)-

Molecular Formula

C10H10F3N3O2

Molecular Weight

261.2 g/mol

IUPAC Name

1,1-dimethyl-3-nitroso-3-[3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C10H10F3N3O2/c1-15(2)9(17)16(14-18)8-5-3-4-7(6-8)10(11,12)13/h3-6H,1-2H3

InChI Key

GATFTCRUEFFBQC-UHFFFAOYSA-N

SMILES

CN(C)C(=O)N(C1=CC=CC(=C1)C(F)(F)F)N=O

Canonical SMILES

CN(C)C(=O)N(C1=CC=CC(=C1)C(F)(F)F)N=O

Other CAS RN

102433-31-8

Origin of Product

United States

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